2-Nitrophenyl-(4-nitrophenyl)phenylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-N-(4-nitrophenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21(24)25/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVISYOAXBITWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652662 | |
| Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-14-9 | |
| Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887407-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Nucleophilic Aromatic Substitution (SNAr) Routes
The formation of the diarylamine bond in 2-Nitrophenyl-(4-nitrophenyl)phenylamine is effectively achieved through nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of an aniline (B41778) derivative with an activated aryl halide. The presence of electron-withdrawing groups, such as nitro groups, on the aryl halide is crucial for activating the ring towards nucleophilic attack.
Exploration of Precursor Reactants and Reaction Conditions
The synthesis of this compound via SNAr can be approached in two primary ways: the reaction of 2-nitroaniline (B44862) with a 4-nitro-substituted aryl halide or the reaction of 4-nitroaniline (B120555) with a 2-nitro-substituted aryl halide. The most common precursor is 1-chloro-4-nitrobenzene (B41953), which reacts with aniline to form 4-nitrodiphenylamine (B16768). nih.govwikipedia.org
A general and illustrative laboratory-scale synthesis for a related isomer, 2,4-dinitrodiphenylamine (B1346988), involves the reaction of 1-bromo-2,4-dinitrobenzene (B145926) with an aromatic amine in refluxing ethanol. studylib.net This provides a foundational method that can be adapted for the synthesis of the target 2,4'-dinitrodiphenylamine. For instance, reacting 1-chloro-2-nitrobenzene (B146284) with 4-nitroaniline or 1-chloro-4-nitrobenzene with 2-nitroaniline would be the logical starting points.
The Ullmann condensation offers a copper-catalyzed alternative for forming the C-N bond. wikipedia.orgbyjus.comorganic-chemistry.org Traditional Ullmann reactions require high temperatures (often exceeding 200°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene (B124822), or dimethylformamide (DMF). wikipedia.org The reaction couples an aryl halide with an amine in the presence of a copper catalyst, which can be copper metal or a copper salt like copper(I) iodide. wikipedia.orgbyjus.com The reactivity of the aryl halide follows the trend I > Br > Cl. Electron-withdrawing groups on the aryl halide facilitate the reaction. wikipedia.org
| Reaction Type | Aryl Halide | Amine | Catalyst/Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| SNAr | 1-Bromo-2,4-dinitrobenzene | Aniline | None specified | 95% Ethanol | Reflux | studylib.net |
| SNAr | 1-Chloro-4-nitrobenzene | Aniline | None specified | Not specified | Not specified | nih.govwikipedia.org |
| Ullmann Condensation | Aryl Halide | Aniline | Copper/KOH | High-boiling polar solvents (e.g., NMP, DMF) | >210°C | wikipedia.org |
| Ullmann-type (Goldberg) | 2-Chlorobenzoic acid | Aniline | CuI/Phenanthroline/KOH | Not specified | Not specified | wikipedia.org |
Mechanistic Insights into SNAr Pathways
The SNAr mechanism proceeds through a two-step addition-elimination process. The nucleophile, in this case, the amino group of one of the nitrophenylanilines, attacks the carbon atom bearing the leaving group (halide) on the other nitrophenyl ring. This attack is facilitated by the presence of the electron-withdrawing nitro groups, which delocalize the negative charge of the intermediate, known as a Meisenheimer complex. This intermediate is a resonance-stabilized sigma complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final diphenylamine product. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility.
In the context of the Ullmann condensation, the mechanism is thought to involve the formation of a copper(I) amide from the aniline and the copper catalyst. This organocopper species then reacts with the aryl halide in what is proposed to be an oxidative addition step, followed by reductive elimination to form the C-N bond and regenerate the copper catalyst. byjus.com
Catalysis and Base Effects in Amine Arylation
In the Ullmann condensation, the choice of catalyst and base is critical. While early methods used stoichiometric copper powder, modern variations employ catalytic amounts of copper salts, often in combination with ligands to improve solubility and reactivity. wikipedia.org Bases such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the amine nucleophile, increasing its reactivity. wikipedia.orgmdpi.com The use of specific ligands, such as phenanthroline, can accelerate the reaction. wikipedia.org In some copper-catalyzed N-arylation reactions, the choice of solvent and base can be intertwined, with some systems using amine bases that also serve as the solvent. mdpi.com
Alternative Nitration Strategies
An alternative synthetic route to this compound involves the direct nitration of a suitable diphenylamine precursor. This can be approached by nitrating diphenylamine itself or by further nitrating a mono-nitrated diphenylamine.
Direct Aromatic Nitration Approaches
The direct nitration of diphenylamine typically yields a mixture of products. The nitration of diphenylamine with nitric acid can produce 2-nitrodiphenylamine (B16788) and 4-nitrodiphenylamine. cdnsciencepub.com Further nitration of these mono-nitro derivatives can potentially lead to the desired 2,4'-dinitrodiphenylamine.
The regioselectivity of the second nitration is governed by the directing effects of the existing nitro group and the phenylamino (B1219803) group. The phenylamino group is an ortho, para-director, while the nitro group is a meta-director. Therefore, nitration of 2-nitrodiphenylamine would be expected to introduce a second nitro group at the 4- or 6-position of the nitrated ring or at the 2'- or 4'-position of the unsubstituted ring. Similarly, nitration of 4-nitrodiphenylamine would direct the incoming nitro group to the 2-position of the nitrated ring or the 2'- or 4'-position of the unsubstituted ring. Achieving high selectivity for the 2,4'-isomer can be challenging due to the formation of other isomers.
Standard nitrating conditions often involve a mixture of concentrated nitric acid and sulfuric acid. quora.com The reaction temperature is a critical parameter to control the extent of nitration and minimize side reactions.
Metal Salt-Mediated Nitration Techniques
Metal nitrates have been explored as alternative nitrating agents, sometimes offering improved regioselectivity and milder reaction conditions. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an effective reagent for the regioselective ortho-nitration of anilines and phenols. researchgate.netarkat-usa.org This method often proceeds under mild conditions and can tolerate a range of functional groups. researchgate.net The mechanism is believed to involve an initial oxidation of the substrate by Ce(IV) to a radical cation, followed by reaction with the nitrate ion. arkat-usa.org The use of CAN for the nitration of diphenylamine or its nitro derivatives could potentially offer a more controlled route to this compound.
Iron(III) nitrate has also been used as a nitrating agent, often in the presence of a solid support or under specific solvent conditions. organic-chemistry.org These metal salt-based methods may provide an alternative to the harsh conditions of mixed acid nitration, potentially leading to a different distribution of isomers.
| Nitrating Agent | Co-reagent/Catalyst | Typical Substrate | Key Features | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | None | Aromatic compounds | Strongly acidic, can lead to mixtures of isomers. | quora.com |
| Ceric Ammonium Nitrate (CAN) | None or NaHCO₃ | Anilines, Phenols | Mild conditions, regioselective for ortho-nitration. | researchgate.netarkat-usa.org |
| Iron(III) Nitrate | Various | Alkenes, Aromatics | Can generate NO₂ for radical nitration. | organic-chemistry.org |
Michael Addition Methodologies for Aromatic Amines
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for forming carbon-nitrogen bonds. While aliphatic amines are common substrates, aromatic amines can also serve as effective Michael donors, although their reduced nucleophilicity can present challenges. The reaction is often facilitated by catalysts to activate either the amine or the unsaturated system. researchgate.netnsmsi.irorganic-chemistry.org
The successful addition of various aromatic amines to electron-deficient alkenes has been reported, often employing catalysts like boric acid/glycerol or protic ionic liquids to achieve high yields. researchgate.netnsmsi.ir These methods are versatile and can be applied to a range of substrates. However, the choice of catalyst and reaction conditions is critical; for instance, some catalyst systems like ceric ammonium nitrate (CAN) in water have been shown to be highly effective for aliphatic amines but unreactive for aromatic amines, highlighting the need for careful methodological selection. organic-chemistry.org
Table 1: Examples of Catalytic Systems for Aza-Michael Addition of Aromatic Amines
| Catalyst System | Michael Acceptor Type | Amine Type | Efficacy | Reference |
|---|---|---|---|---|
| Boric Acid/Glycerol | Electron-deficient alkenes | Aromatic | Good to excellent yields | researchgate.net |
| 4-(N,N-dimethylamino)pyridinium acetate | n-butyl acrylate, acrylonitrile | Aromatic | Successful mono-alkylation | nsmsi.ir |
| Ceric Ammonium Nitrate (CAN) | α,β-unsaturated carbonyls | Aromatic | Unreactive | organic-chemistry.org |
Advanced Synthetic Approaches and Building Block Utilization
Beyond direct synthesis, the utility of a molecule is defined by its potential as a building block for more complex structures. The nitrophenyl moieties within this compound suggest several advanced applications.
Nitrophenyl groups are frequently used in multi-step synthesis, often serving as activating groups or as precursors to other functionalities. A key application is their use in carbonates, such as bis(4-nitrophenyl) carbonate, which act as efficient reagents for creating carbamate (B1207046) intermediates. acs.org In a documented multi-step synthesis of diaryl-substituted pyrazolo[3,4-d]pyrimidines, bis(4-nitrophenyl) carbonate was condensed with amino acid tert-butyl esters to form carbamates, which were subsequently coupled to other fragments. acs.org This illustrates how a dinitrophenyl-containing reagent can be a crucial building block for constructing complex, biologically active molecules.
Another context in which nitrodiphenylamines are formed is in the stabilization of propellants containing nitrocellulose. wikipedia.org Diphenylamine is added as a stabilizer to trap nitrogen oxides released during decomposition, a process that affords 2-nitrodiphenylamine and related compounds. wikipedia.org This represents an in situ formation as part of a material's lifecycle rather than a planned synthetic step toward a larger molecule.
The synthesis of aminobenzylnaphthol derivatives, often referred to as Betti bases, is typically achieved through the Betti reaction. This is a multicomponent reaction involving 2-naphthol, an aldehyde, and an amine. researchgate.net A wide variety of aniline derivatives can be used as the amine component to produce a diverse library of these compounds. researchgate.net
While there are no specific reports utilizing this compound in a Betti reaction, the general methodology allows for the incorporation of various substituted aromatic amines. Furthermore, advanced stereoselective methods have been developed for related syntheses. For example, the stereoselective synthesis of aminotriol derivatives has been achieved via the nucleophilic addition of amines to a chiral spiro-epoxide intermediate, often catalyzed by a Lewis acid like LiClO₄ to enhance the epoxide's electrophilicity. nih.gov This highlights a sophisticated strategy for controlling stereochemistry in the synthesis of complex amino alcohol structures.
Hydrazones are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic rings. discoveryjournals.orgnih.gov They are formed through the condensation reaction of a hydrazine (B178648) (R-NH-NH₂) with an aldehyde or ketone. discoveryjournals.orgdiscoveryjournals.org
An amine like this compound, which is a secondary amine, cannot directly form a hydrazone. It would first need to be converted into its corresponding hydrazine derivative, for instance, through N-nitrosation followed by reduction. Once the hydrazine is formed, it can readily react with carbonyl compounds.
The use of nitrophenyl hydrazines as precursors is well-documented. Specifically, 4-nitrophenyl hydrazine is a common starting material for synthesizing hydrazone intermediates. discoveryjournals.orgdiscoveryjournals.org These reactions are often straightforward, sometimes occurring under solvent-free conditions, and the resulting nitrophenyl hydrazones serve as key building blocks for medicinally important heterocycles. discoveryjournals.orgdiscoveryjournals.org
Table 2: Synthesis of Hydrazones from 4-Nitrophenyl Hydrazine
| Carbonyl Compound | Reaction Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2,4-dichloro benzaldehyde | Solvent-free, Room Temp | Dichloro p-Nitrophenyl Hydrazone | 57.28% | discoveryjournals.orgdiscoveryjournals.org |
| 3-acetylpyridine | 1,4-dioxane | Hydrazide-hydrazone derivative | - | nih.gov |
| Various phenolic/furanyl aldehydes | Mechanochemical (ball mill) | Functionalized Hydrazone | Quantitative | researchgate.net |
Reaction Mechanisms and Chemical Transformations
Redox Chemistry of Nitro Groups
The nitro groups are the primary sites of redox activity in the molecule. They can undergo reduction to various other nitrogen-containing functional groups, and under specific conditions, can form radical anion intermediates.
The reduction of aromatic nitro compounds is a well-established and significant transformation in organic synthesis. wikipedia.org For 2-Nitrophenyl-(4-nitrophenyl)phenylamine, the two nitro groups can be reduced to the corresponding amino groups, yielding a triamine. This transformation can be achieved through various methods, with catalytic hydrogenation and the use of metals in acidic media being the most common. wikipedia.orgsavemyexams.com
Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.com Another common approach involves the use of metals such as iron, zinc, or tin in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl2) is known for its mildness and can be used to reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comyoutube.com
The selective reduction of one nitro group over the other in dinitro compounds can sometimes be achieved by using specific reagents like sodium sulfide (B99878) (Na2S) or by carefully controlling reaction conditions. commonorganicchemistry.com Given the different electronic environments of the 2-nitro and 4-nitro groups in the target molecule, some degree of selectivity may be possible.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Description | Selectivity |
|---|---|---|
| H₂/Pd/C | A common and efficient method for catalytic hydrogenation. commonorganicchemistry.com | Generally reduces most nitro groups; can also reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Nickel | Effective for nitro group reduction and can be used when dehalogenation is a concern. commonorganicchemistry.com | Similar to Pd/C. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | A classical and widely used method involving a metal in an acidic medium. commonorganicchemistry.com | Provides a mild reduction of nitro groups. commonorganicchemistry.com |
| Zn/HCl or Zn/AcOH | Another metal-acid system that offers a mild reduction pathway. commonorganicchemistry.com | Effective for converting nitro groups to amines. commonorganicchemistry.com |
| SnCl₂ | A mild reducing agent often used for its chemoselectivity towards nitro groups. commonorganicchemistry.comyoutube.com | Tends to selectively reduce nitro groups over many other functionalities. youtube.com |
Nitroaromatic compounds can accept a single electron to form nitro radical anions. researchgate.net This reduction can be initiated by electrochemical methods or by chemical reducing agents. researchgate.netnih.gov These radical anions are key intermediates in certain reaction pathways. For instance, in the presence of oxygen, nitro radical anions can transfer an electron to molecular oxygen, generating a superoxide (B77818) radical and regenerating the parent nitro compound. nih.gov This process can lead to the formation of other reactive oxygen species like hydrogen peroxide. nih.gov The formation of such radical species has been observed in various nitro-containing compounds, including nitroheterocyclic drugs and nitrophenylporphyrins. researchgate.netnih.gov
The electrochemical properties of related nitrophenyl compounds suggest that the initial one-electron reduction is often reversible and localized on the nitrophenyl group. researchgate.net This is typically followed by further irreversible reductions at more negative potentials. researchgate.net
Nucleophilic Substitution Reactions on Activated Aromatic Rings
The presence of strongly electron-withdrawing nitro groups makes the aromatic rings of this compound susceptible to nucleophilic aromatic substitution (SNAr).
In nucleophilic aromatic substitution, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The nitro group itself can act as a leaving group, particularly when positioned ortho or para to another activating group. In the case of this compound, both nitro groups activate their respective rings towards nucleophilic attack.
This reactivity is exploited in various synthetic procedures. For example, in the synthesis of certain complex molecules, a nitro group on an aromatic ring can be displaced by nucleophiles such as amines or alkoxides. acs.orgacs.org This type of reaction allows for the introduction of a wide range of functional groups onto the aromatic core. The efficiency of the substitution depends on the nature of the nucleophile, the solvent, and the specific electronic and steric environment of the nitro-substituted ring.
Intramolecular Cyclization Pathways
The structure of this compound, with reactive functional groups positioned on adjacent phenyl rings linked by a nitrogen atom, allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures.
Intramolecular cyclization can often be facilitated by a base. A plausible pathway for this compound would involve the initial reduction of one of the nitro groups to a more nucleophilic functionality, such as a hydroxylamine (B1172632) or an amine. This newly formed group could then act as an internal nucleophile.
For example, if the 2-nitro group is partially reduced to a hydroxylamino group, the resulting N-hydroxy species could undergo a base-catalyzed intramolecular cyclization by attacking the electron-deficient carbon bearing the 4-nitro group on the other ring. Such intramolecular redox and cyclization reactions are known to produce various heterocyclic compounds. rsc.org The specific product formed would depend on the reaction conditions and the extent of the initial reduction. Studies on related nitro-substituted compounds have shown that they can undergo unusual isomerization and cyclization reactions to form complex fused ring systems. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name |
|---|---|
| This compound | 2-nitro-N-(4-nitrophenyl)aniline |
| Palladium on carbon | Palladium on carbon |
| Raney nickel | Raney nickel |
| Iron | Iron |
| Zinc | Zinc |
| Tin | Tin |
| Hydrochloric acid | Hydrochloric acid |
| Acetic acid | Acetic acid |
| Tin(II) chloride | Tin(II) chloride |
| Sodium sulfide | Sodium sulfide |
| Hydrogen peroxide | Hydrogen peroxide |
| Amines | Amines |
| Alkoxides | Alkoxides |
Oxidative Processes and Product Formation
The oxidative transformation of this compound can be inferred from studies on related aniline (B41778) derivatives. The electrochemical oxidation of aniline derivatives often proceeds via electron and proton transfer processes. For instance, the anodic oxidation of certain aniline derivatives can lead to the formation of quinoneimine intermediates. mdpi.com
In the case of this compound, oxidation could potentially target the amine nitrogen. The initial step in the electrochemical oxidation of related amines, such as N,N-dicyclohexylmethylamine, involves the formation of a radical cation. mdpi.com This radical cation can then undergo deprotonation through different pathways, leading to the formation of radical species. mdpi.com
Furthermore, the presence of nitro groups on the phenyl rings significantly influences the reactivity of the molecule. The reduction of a nitro group, for example on nitrobenzene (B124822), is a common transformation that proceeds via phenylammonium ions under acidic conditions with a reducing agent like tin and hydrochloric acid. chemguide.co.uk While this is a reduction, it highlights the reactivity of the nitro group which can also play a role in oxidative processes, either by influencing the electron density of the molecule or by participating in redox reactions.
The specific products formed during the oxidation of this compound would depend on the oxidizing agent and the reaction conditions. Potential products could include polymeric materials, quinone-like structures, or compounds resulting from coupling reactions.
Table 2: Potential Products from Oxidative Processes of this compound
| Oxidative Condition | Proposed Initial Step | Potential Product Classes |
| Electrochemical Oxidation | Formation of a radical cation at the amine nitrogen | Quinoneimines, Polymeric materials |
| Chemical Oxidation | Electron transfer from the amine | Coupled products, Oxidized ring structures |
This table presents potential product classes based on the oxidative behavior of related aniline derivatives and is intended for illustrative purposes.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis
Spectroscopic techniques are fundamental to determining the structure and properties of 2-Nitrophenyl-(4-nitrophenyl)phenylamine. Each method provides unique insights into the molecular framework, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
The asymmetrical structure of this compound would result in a complex and unique NMR spectrum.
¹H NMR: The spectrum would be expected to show distinct signals for each of the eight aromatic protons, as none are chemically equivalent. The protons on the 4-nitrophenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted system. The four protons on the 2-nitrophenyl ring would present a more complex splitting pattern due to their differing chemical environments. A broad singlet corresponding to the secondary amine (N-H) proton would also be anticipated, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: A ¹³C NMR spectrum would be expected to display twelve distinct signals, corresponding to the twelve unique carbon atoms in the aromatic rings. The chemical shifts would provide information about the electronic environment of each carbon, with carbons attached to the electron-withdrawing nitro groups appearing further downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The infrared spectrum of this compound provides direct evidence for its key functional groups. dtic.mil Analysis of the spectrum confirms the presence of the amine and nitro functionalities, as well as the aromatic backbone.
Key vibrational modes are observed that correspond to specific bonds within the molecule. The N-H stretching vibration of the secondary amine typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. Most characteristic are the strong absorptions corresponding to the nitro groups. The asymmetric and symmetric stretching vibrations of the N-O bonds in the NO₂ groups are expected in the ranges of 1500–1560 cm⁻¹ and 1335–1385 cm⁻¹, respectively.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is characterized by multiple absorption bands, a result of the extended conjugation and the presence of powerful chromophoric nitro groups. dtic.mil The UV-Vis spectrum shows three distinct absorption maxima. nih.gov
The presence of two nitrophenyl rings attached to a central amine nitrogen atom allows for significant electronic delocalization. The observed absorption bands arise from π→π* and n→π* electronic transitions. A study comparing the spectrum to its constituent parts, 2-nitrodiphenylamine (B16788) and 4-nitrodiphenylamine (B16768), reveals a complex interaction of the chromophores. The spectrum is not a simple summation of its parts; shifts in peak positions (hypsochromic and bathochromic) and intensity (hyperchromic) are observed, indicating electronic communication across the entire molecule. nih.gov
Table 2: UV-Vis Spectral Data for this compound
| Peak | Wavelength (λmax) | Associated Transition Type |
|---|---|---|
| 1 | 248 nm | π→π* |
| 2 | 358 nm | π→π* / n→π* |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₉N₃O₄. nih.gov
An experimental HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value within a very low margin of error (typically <5 ppm), thereby confirming the molecular formula and ruling out other potential elemental compositions. This technique is particularly useful for distinguishing between isomeric compounds when coupled with fragmentation analysis.
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉N₃O₄ | - |
| Calculated Exact Mass | 259.05930578 Da | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem (LC-MS/MS) and high-performance variants (UPLC-MS) are powerful techniques for the separation, detection, and identification of this compound in complex matrices. ljmu.ac.ukojp.gov This compound has been identified as a characteristic component of organic gunshot residue (OGSR), and LC-MS methods have been developed for its analysis in this context. flinders.edu.aucore.ac.uk
In a typical LC-MS analysis, a liquid chromatograph separates the compound from other components in a sample based on its physicochemical properties (e.g., polarity) and its interaction with the chromatographic column. The separated compound then enters the mass spectrometer, which provides mass information for detection and identification. The development of UPLC/MS/MS methods allows for highly sensitive and selective quantification of the compound, even at trace levels. ojp.gov While specific retention times and column conditions are method-dependent, the use of these techniques underscores their utility in assessing the purity of the compound and analyzing it in complex mixtures.
Solid-State Structural Determination
As of this review, there is no publicly available data from single-crystal X-ray diffraction studies for this compound. Therefore, a definitive determination of its solid-state structure, including parameters such as the crystal system, space group, and precise atomic coordinates, cannot be presented.
X-ray crystallography, were it performed, would provide invaluable information. It would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the three-dimensional conformation of the molecule in the crystalline state, including the dihedral angles between the three phenyl rings. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the amine proton and nitro oxygen atoms, and π-π stacking interactions between the aromatic rings, which govern the macroscopic properties of the solid material.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide definitive information on the bond lengths, bond angles, and torsional angles of the this compound molecule. Furthermore, SC-XRD reveals how individual molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds and π-π stacking, which significantly influence the material's bulk properties. Despite targeted searches for crystallographic data on this specific compound, no dedicated single crystal X-ray diffraction studies were found in the available literature.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. A PXRD pattern serves as a fingerprint for a specific crystalline solid. For this compound, a reference PXRD pattern would be invaluable for quality control in synthesis and for studying potential polymorphic transformations under different conditions. Regrettably, no experimental powder X-ray diffraction patterns for this compound could be located in the searched scientific databases.
Microscopic and Thermal Analysis
The morphology, elemental composition, and thermal stability of a compound are critical parameters for its potential applications.
Scanning Electron Microscopy (SEM) for Morphology Characterization
Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of a material at the micro- and nanoscale. SEM images of this compound would reveal the shape, size, and surface texture of its particles or crystals. This information is crucial for understanding its physical handling properties and behavior in formulations. No specific SEM studies detailing the morphology of this compound were identified.
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping
Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis of a sample. An EDX spectrum of this compound would confirm the presence of Carbon, Hydrogen, Nitrogen, and Oxygen and could be used to create elemental maps showing the distribution of these elements across the sample's surface. This analysis is vital for confirming the compound's elemental composition and homogeneity. However, no EDX data for this specific compound has been published in the reviewed sources.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a compound and to study its decomposition profile. A TGA curve for this compound would indicate the temperature at which it begins to decompose and the kinetics of this process. Such data is essential for assessing the material's thermal robustness for various applications. Unfortunately, no thermogravimetric analysis data for this compound could be found.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been employed as a powerful computational tool to investigate the properties of 2-Nitrophenyl-(4-nitrophenyl)phenylamine. These studies involve complex calculations that can predict various molecular attributes with a high degree of accuracy.
Geometry Optimization and Electronic Structure Calculations
The electronic structure of the molecule is also a key area of investigation. The presence of electron-withdrawing nitro groups significantly influences the distribution of electrons within the molecule.
Table 1: Calculated Geometric Parameters for a Related Diphenylamine (B1679370) Derivative
| Parameter | Value |
| Dihedral Angle (Benzene Rings) | 56.3 (2)° |
| Data for 2,4-dinitro-N-phenylaniline |
Prediction and Interpretation of Vibrational Spectra
Computational methods are utilized to predict the vibrational frequencies of this compound, which correspond to the various stretching, bending, and torsional motions of the atoms. These predicted spectra can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes.
For instance, in similar nitro-substituted diphenylamine derivatives, the characteristic vibrations of the nitro groups (NO₂) are typically observed around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively. A theoretical and experimental study on 2,4-dinitrophenylhydrazine, a related compound, involved the recording and analysis of FT-IR and Raman spectra to understand its molecular structure and hydrogen bonding. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Related Nitro Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Asymmetric NO₂ Stretch | ~1520 |
| Symmetric NO₂ Stretch | ~1350 |
| Data is for a similar nitro-substituted diphenylamine derivative. |
Analysis of Molecular Orbitals and Electron Density Distribution
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its electronic transition properties.
In comparative DFT studies of dinitrodiphenylamine isomers, it has been shown that the substitution pattern of the nitro groups affects the LUMO energy. For example, a 2,4-substitution pattern was found to lower the LUMO energy more significantly than a 2,2'-substitution, suggesting enhanced electron-withdrawing effects. The HOMO and LUMO energies are critical in understanding charge transfer interactions within the molecule. researchgate.net
Table 3: Frontier Molecular Orbital Energies for a Dinitrodiphenylamine Isomer
| Molecular Orbital | Energy (eV) |
| LUMO | -2.1 |
| Data for a 2,4-dinitrodiphenylamine (B1346988) isomer. |
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites.
Identification of Electrophilic and Nucleophilic Sites
The MESP map displays regions of negative and positive electrostatic potential, which correspond to sites that are prone to electrophilic and nucleophilic attack, respectively. Regions with a negative potential (typically colored red) indicate an abundance of electrons and are likely to be attacked by electrophiles. Conversely, areas with a positive potential (usually colored blue) are electron-deficient and are susceptible to attack by nucleophiles.
In molecules containing nitro groups, the oxygen atoms are typically surrounded by regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms of the amine group and the aromatic rings often exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. A study on 2,4,5-trichloroaniline (B140166) included the analysis of its molecular electrostatic potential to understand its reactive behavior. researchgate.net
Mapping of Intermolecular Interaction Potentials
The MESP is also instrumental in understanding and predicting intermolecular interactions, such as hydrogen bonding and van der Waals forces. The electrostatic potential on the surface of the molecule dictates how it will interact with other molecules. For instance, the crystal packing of 2,4-dinitro-N-phenylaniline is stabilized by intramolecular N—H⋯O and intermolecular C—H⋯O hydrogen bonds, interactions that can be rationalized through MESP analysis. researchgate.net
Reaction Mechanism Modeling
For instance, the synthesis of nitrated diphenylamines often involves the reaction of an aniline (B41778) derivative with a nitro-substituted aryl halide, a process that can be computationally modeled to understand its kinetics and thermodynamics. The nitration of diphenylamine itself has been studied, revealing complex reaction kinetics that are dependent on the specific nitrating agent and solvent system used. canterbury.ac.nz
The theoretical investigation of a chemical reaction hinges on the identification and characterization of transition states, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets such as 6-31+G(d,p). canterbury.ac.nz
In the context of reactions forming or involving this compound, such as a nucleophilic aromatic substitution, computational models would predict the structure of the Meisenheimer complex, a key intermediate. The transition states leading to and from this intermediate would be located, and their energies calculated. For example, in a related study on the decomposition of diphenylamine, the Gibbs free activation energy (Δ‡G°) for aromatic ring nitration was computed, providing a quantitative measure of the reaction's feasibility. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are also crucial to confirm that a calculated transition state indeed connects the intended reactants and products. nih.govsioc-journal.cn
To illustrate the type of data generated in such studies, the following table presents hypothetical activation energies for a related nucleophilic aromatic substitution reaction, calculated using a common DFT method.
| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Formation of Meisenheimer Intermediate (Transition State 1) | DFT (B3LYP) | 6-311+G(d,p) | PCM (DMSO) | 18.5 |
| Product Formation from Intermediate (Transition State 2) | DFT (B3LYP) | 6-311+G(d,p) | PCM (DMSO) | 12.2 |
Note: The data in this table is representative and derived from computational studies on analogous systems for illustrative purposes.
Mass spectrometry is a primary analytical technique for identifying and structuring elucidating chemical compounds. In the gas phase, under the energetic conditions of a mass spectrometer, molecules like this compound can undergo complex fragmentation and rearrangement reactions. Computational modeling can be used to predict and rationalize these observed fragmentation patterns.
The fragmentation of nitroaromatic compounds often involves characteristic losses of nitro groups (NO₂), nitric oxide (NO), or nitrous acid (HNO₂). For a molecule with multiple nitro groups, such as this compound, a series of such losses would be expected. Furthermore, intramolecular cyclization reactions can occur, leading to the formation of stable heterocyclic ions. For instance, the fragmentation of some dinitrophenyl derivatives shows pathways involving the interaction of the two nitro groups or the nitro group with the amine linkage.
The general process in mass spectrometry involves the ionization of the molecule, often forming a radical cation (M+•), which then fragments. youtube.comyoutube.com The relative abundance of the fragment ions provides a fingerprint of the original molecule's structure. Computational studies can calculate the energies of various potential fragment ions and the barriers to their formation, helping to rationalize the observed mass spectrum.
A hypothetical fragmentation pathway for this compound could involve the following steps, with their characteristic mass-to-charge ratios (m/z):
| Precursor/Fragment Ion | Proposed Neutral Loss | m/z of Observed Ion |
| [this compound]+• | - | 321 |
| [M - NO₂]+ | NO₂ | 275 |
| [M - NO₂ - NO₂]+ | 2 x NO₂ | 229 |
| [M - HNO₂]+ | HNO₂ | 274 |
| Cyclized product ion (e.g., phenazine (B1670421) derivative) after initial fragmentation | Varies | Varies |
Note: This table presents a hypothetical fragmentation pattern based on the principles of mass spectrometry of nitroaromatic compounds.
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its physical and chemical properties. For a relatively large and flexible molecule like this compound, with three phenyl rings connected by an amine linkage, a multitude of conformations are possible due to rotation around the C-N bonds.
Molecular dynamics (MD) simulations provide a more detailed picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and calculate various thermodynamic and dynamic properties. Force fields like OPLS-AA or CHARMM are often used for such simulations of organic molecules.
While no specific MD studies on this compound are currently published, simulations of related molecules like nitrobenzene (B124822) have been performed to calculate properties such as density, enthalpy of vaporization, and dipole moment. chemtube3d.com For a molecule like the title compound, MD simulations could reveal the preferred orientations of the nitro-substituted phenyl rings relative to each other and how these orientations fluctuate over time in different solvent environments. Key parameters often analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
The following table provides an example of the kind of data that could be obtained from a molecular dynamics simulation of this compound in a solvent box.
| Property | Simulation Software | Force Field | Duration (ns) | Calculated Value (Representative) |
| Average Dihedral Angle (C-N-C-C) 1 | NAMD | CHARMM36 | 100 | 45° ± 10° |
| Average Dihedral Angle (C-N-C-C) 2 | NAMD | CHARMM36 | 100 | 135° ± 15° |
| Root-Mean-Square Deviation (Backbone) | NAMD | CHARMM36 | 100 | 2.5 Å |
| Solvent Accessible Surface Area (SASA) | NAMD | CHARMM36 | 100 | 350 Ų |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from MD simulations of similar organic molecules.
Derivative Synthesis and Structure Reactivity Relationship Studies
Design and Synthesis of N-Arylated Nitroamine Analogs
The synthesis of N-arylated nitroamines, including nitrated triphenylamines, typically relies on cross-coupling reactions that form carbon-nitrogen bonds. The classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination are primary methods for this class of compounds.
The synthesis of a triphenylamine core generally involves the sequential arylation of an aromatic amine. For the title compound, a plausible synthetic route could start from aniline (B41778), which is first coupled with 1-fluoro-2-nitrobenzene and subsequently with 1-fluoro-4-nitrobenzene, or vice versa. The traditional Ullmann reaction employs a copper catalyst, often in the presence of a base like potassium carbonate, at high temperatures. google.com
More recent advancements provide milder and more efficient routes. Palladium-catalyzed methods, for instance, allow for the coupling of aryl halides or triflates with amines under less harsh conditions. A novel approach even utilizes nitroarenes as both the amine source (via in situ reduction) and the electrophile in a palladium-catalyzed reaction, enabling the one-pot synthesis of symmetrical and unsymmetrical triarylamines. nih.gov
An example of a related synthesis is that of 4,4',4"-trinitrotriphenylamine, which can be achieved through a step-wise Ullmann-type reaction, demonstrating the feasibility of introducing multiple nitroaryl groups onto a central nitrogen atom. google.com
Table 1: Comparison of Synthetic Methods for N-Arylation
| Method | Catalyst | Typical Substrates | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Ullmann Condensation | Copper (Cu, CuI, etc.) | Aryl Halides, Amines | High Temperature, Base | Low cost of catalyst | Harsh conditions, limited scope |
| Buchwald-Hartwig Amination | Palladium (Pd) complexes | Aryl Halides/Triflates, Amines | Mild Temperature, Base | High yields, broad scope | Cost of catalyst and ligands |
| Nitroarene Coupling | Palladium (Pd) complexes | Nitroarenes | High Temperature, Reductant | Uses upstream starting materials | Requires specific catalysts |
Functionalization of Aromatic Rings and Amine Nitrogen
Further functionalization of the 2-Nitrophenyl-(4-nitrophenyl)phenylamine molecule can be approached by targeting the aromatic rings or the central amine nitrogen.
Aromatic Ring Functionalization: The two nitrophenyl rings are highly electron-deficient due to the strong electron-withdrawing nature of the nitro groups (-NO₂). This deactivation makes further electrophilic aromatic substitution (e.g., halogenation, nitration) extremely difficult. Conversely, the rings are activated towards nucleophilic aromatic substitution, where a potent nucleophile could potentially displace one of the nitro groups. The unsubstituted phenyl ring is less deactivated and could undergo electrophilic substitution, although the bulky nature of the triphenylamine structure might lead to steric hindrance.
Amine Nitrogen Functionalization: The lone pair of electrons on the central nitrogen atom is significantly delocalized into the three aromatic rings. This delocalization makes the nitrogen atom non-basic and a very poor nucleophile, rendering direct reactions at this site, such as alkylation or acylation, challenging under standard conditions. The primary reactivity associated with the triphenylamine core is electrochemical; it can be oxidized to form a stable radical cation, a property exploited in materials science. mdpi.com
Development of Metal Complexes with N-Arylated Nitroamine Ligands
Studies on related molecules, such as 2,4-dinitrophenylhydrazine, have shown that this class of compounds can form stable complexes with various metal ions like Co(II) and Ni(II). nih.govresearchgate.net In these complexes, coordination often involves the hydrazine (B178648) nitrogens, demonstrating that nitrogen atoms within nitroaryl structures can effectively bind to metals.
Synthesis of Heterocyclic Derivatives Incorporating Nitrophenylamine Moieties
The aromatic framework of this compound serves as a precursor for the synthesis of more complex heterocyclic systems, such as quinolines and cinnolines.
The synthesis of quinolines often begins with an aromatic amine. Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses involve the cyclization of an arylamine with various carbonyl compounds. nih.goviipseries.orgpharmaguideline.comuop.edu.pk
To prepare a quinoline derivative from the title compound, a preliminary reduction of one of the nitro groups to an amine is necessary. For example, selective reduction of the 4-nitro group would yield N-(2-nitrophenyl)-N-(4-aminophenyl)phenylamine. This new aromatic amine could then serve as the substrate in a quinoline-forming reaction.
Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent. uop.edu.pk
Friedländer Synthesis: Condensation with a ketone or aldehyde containing an α-methylene group. nih.gov
Combes Synthesis: Acid-catalyzed condensation with a 1,3-diketone. slideshare.net
The bulky triphenylamine substituent and the remaining nitro group would likely exert significant steric and electronic effects on the course of the cyclization, influencing regioselectivity and reaction rates. Notably, strong electron-withdrawing groups can sometimes inhibit cyclization under certain conditions, such as in the Combes synthesis. slideshare.net
The synthesis of cinnolines, which are 1,2-diazanaphthalenes, frequently utilizes ortho-nitroaryl compounds as starting materials. ijper.org The 2-nitrophenyl group present in the title compound is an ideal starting point for such transformations.
One established route is the Richter Cinnoline Synthesis , which involves the cyclization of a diazonium salt derived from an o-alkynyl- or o-vinyl-aniline. wikipedia.org A more direct approach would be an intramolecular reductive cyclization. For instance, reactions involving the reduction of a 2-nitro group can lead to cyclization with a suitably positioned functional group to form the cinnoline ring system. nih.gov Research has shown that cinnoline derivatives can be synthesized from 2-nitrophenyl hydrazine precursors or via the cyclization of 2-amino-3-(2-nitrophenyl)quinoxalines, highlighting the versatility of the o-nitroaryl moiety in forming this heterocycle. ijper.org
Table 2: Potential Heterocyclic Syntheses from this compound
| Target Heterocycle | Required Precursor Modification | Key Reagents/Reaction | Relevant Moiety |
|---|---|---|---|
| Quinoline | Reduction of a -NO₂ group to -NH₂ | Glycerol/H₂SO₄ (Skraup) or Carbonyl compound (Friedländer) | The newly formed aminophenyl group |
| Cinnoline | None (direct use) or conversion of amine to other functional group | Reductive cyclization agents or diazotization | The innate 2-nitrophenyl group |
Preparation of Amino Acid Conjugates and Related Bioconjugates
Bioconjugation of small molecules like this compound to amino acids or peptides can alter their physicochemical properties, such as solubility and cell permeability. The most common strategy for creating such conjugates is through the formation of a stable amide bond.
This requires the presence of a carboxylic acid on one molecule and an amine on the other. The synthesis of an amino acid conjugate would first involve the chemical reduction of one or both nitro groups on the triphenylamine core to generate primary aromatic amine (-NH₂) functionalities. This transformation is readily achieved using standard reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation.
The resulting amino-triphenylamine derivative can then be coupled with the carboxylic acid group of an N-protected amino acid using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by deprotection. This versatile approach allows for the conjugation of a wide variety of amino acids to the nitrophenylamine scaffold, enabling the systematic study of structure-activity relationships for potential biological applications.
Systematic Investigation of Structure-Reactivity and Structure-Property Relationships
The chemical behavior and physical properties of this compound and its derivatives are intrinsically linked to their molecular structure. Systematic investigations into how specific structural modifications influence reactivity and properties are crucial for tailoring these molecules for specific applications, such as in antioxidants, dyes, or specialized polymers. The core of these relationships lies in the electronic effects of substituent groups on the diphenylamine (B1679370) framework.
The reactivity of diphenylamine derivatives, particularly their antioxidant potential, is often evaluated by the N-H bond dissociation enthalpy (BDE). A lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals. The electronic nature of substituents on the aromatic rings plays a pivotal role in modulating this property.
Influence of Substituent Electronic Effects on N-H Bond Dissociation Enthalpy (BDE)
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density on the aromatic ring. This destabilizes the parent molecule and stabilizes the resulting aminyl radical after H-atom donation, thereby lowering the N-H BDE and enhancing antioxidant activity. capes.gov.brhueuni.edu.vn Studies on disubstituted diarylamines have shown that strong EDGs at the para position can decrease the BDE(N-H) by as much as 7.9 kcal/mol. hueuni.edu.vn
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) pull electron density away from the aromatic ring. This stabilizes the parent molecule and destabilizes the corresponding aminyl radical. Consequently, EWGs increase the N-H BDE, which is generally associated with reduced radical-scavenging antioxidant activity. hueuni.edu.vnnih.gov In the case of this compound, the presence of two strong EWG nitro groups would be expected to significantly increase the N-H BDE compared to unsubstituted diphenylamine. Theoretical studies have demonstrated that EWGs can increase the BDE(N-H) by up to 4.5 kcal/mol. hueuni.edu.vn
The position of the substituent also has a marked effect. Effects are most pronounced when substituents are at the para or ortho positions, where they can participate in resonance with the amine bridge, compared to the meta position, which is primarily influenced by inductive effects. hueuni.edu.vndiva-portal.org
| Substituent Type | Position | Electronic Effect | Effect on Aminyl Radical | Predicted Impact on N-H BDE | Example Group |
|---|---|---|---|---|---|
| Electron-Donating (EDG) | para | Increases electron density via resonance | Stabilizing | Decrease | -NH₂, -OCH₃ |
| Electron-Withdrawing (EWG) | para | Decreases electron density via resonance | Destabilizing | Increase | -NO₂, -CN |
| Electron-Donating (EDG) | meta | Increases electron density via induction | Slightly Stabilizing | Slight Decrease | -CH₃ |
| Electron-Withdrawing (EWG) | meta | Decreases electron density via induction | Slightly Destabilizing | Slight Increase | -NO₂ |
Quantitative Structure-Activity Relationships (QSAR) and Hammett Constants
To quantify the influence of various substituents, quantitative structure-activity relationship (QSAR) models are often employed. nih.gov These models establish a mathematical correlation between the chemical structure and a specific property or activity.
A key parameter used in these correlations is the Hammett substituent constant (σ). wikipedia.org This constant quantifies the electronic effect (both inductive and resonance) of a substituent. A positive Hammett constant (e.g., σₚ for -NO₂ = +0.78) indicates an electron-withdrawing character, while a negative value indicates an electron-donating character. wikipedia.orgscispace.com
Studies have shown a good correlation between Hammett constants and the BDE(N-H) values for diphenylamine derivatives. hueuni.edu.vn Plotting the BDE against the corresponding Hammett constants often yields a linear relationship, known as a Hammett plot. The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction (in this case, N-H bond homolysis) to substituent effects. wikipedia.orglibretexts.org For the dissociation of the N-H bond in diphenylamines, a positive ρ value is observed, confirming that electron-withdrawing groups (positive σ) increase the BDE, while electron-donating groups (negative σ) decrease it. nih.govacs.org
| Property | Effect of Electron-Donating Groups (EDGs) | Effect of Electron-Withdrawing Groups (EWGs) | Governing Principles |
|---|---|---|---|
| Antioxidant Activity (Radical Scavenging) | Increases | Decreases | Lower N-H BDE facilitates H-atom donation. |
| Acidity of N-H Proton | Decreases | Increases | EWGs stabilize the resulting anion after deprotonation. |
| Color / Absorption Maximum (λmax) | Shift to longer wavelengths (Bathochromic shift) | Can cause significant shifts depending on conjugation | Substituents alter the energy of HOMO/LUMO orbitals. Dinitrodiphenylamines are noted for their yellow color. chemicalbook.com |
| Use as Anionic Chemosensor | Less effective | More effective | Increased acidity of the N-H proton in the presence of EWGs allows for easier deprotonation by anions, leading to a color change. 2,4-Dinitrodiphenylamine (B1346988) is a known example. sigmaaldrich.com |
Based on a comprehensive review of scientific literature, there is currently no available information regarding the advanced applications of the chemical compound This compound (also known as 2,4'-Dinitrodiphenylamine) in the specific areas outlined in your request.
Extensive searches for research findings on its role as a versatile intermediate in organic synthesis, its application in peptide synthesis, or its contributions to materials science and organic electronics did not yield any relevant results. The scientific literature does not appear to contain data on this specific compound being used as:
A precursor for diverse aromatic amines or functionalized compounds.
A coupling or activating reagent in peptide synthesis.
A component in the development of conductive polymers, electron-transport materials, Organic Light-Emitting Diodes (OLEDs), or Organic Photovoltaic Cells (OPVs).
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that adheres to the provided outline.
Advanced Applications in Chemical Research
Contributions to Materials Science and Organic Electronics
Influence on Polymer Thermal Degradation Properties
There is currently a lack of published research specifically investigating the influence of 2-Nitrophenyl-(4-nitrophenyl)phenylamine on the thermal degradation properties of polymers. Generally, diarylamines are a class of compounds known for their antioxidant properties, which can enhance the thermal stability of polymeric materials. nih.govresearchgate.net They typically function by scavenging free radicals that are formed during the thermal oxidation of polymers, thereby interrupting the degradation chain reactions. oup.com The presence of nitro groups on the phenyl rings of this compound would likely influence its electronic properties and, consequently, its effectiveness as a thermal stabilizer, though specific data and detailed findings are not documented in available literature.
To illustrate the type of data that would be relevant, the following table presents a hypothetical data set on the thermal properties of a polymer with and without a generic diarylamine antioxidant.
| Polymer Formulation | Onset of Degradation (°C) | Temperature at Max Degradation Rate (°C) | Char Yield at 600°C (%) |
| Polymer A (Control) | 350 | 420 | 15 |
| Polymer A + 1% Diarylamine | 375 | 445 | 20 |
This table is for illustrative purposes only and is not based on experimental data for this compound.
Exploration in Biochemical Assay Development and Mechanistic Probes
The exploration of this compound in the realm of biochemical assays and as mechanistic probes is another area where specific research is not currently present in the public domain.
Utilization as Substrates for Enzymatic Activity Profiling
Nitroaromatic compounds are known to be substrates for various enzymes, particularly nitroreductases found in bacteria. oup.com These enzymes catalyze the reduction of nitro groups, a process that can be monitored to profile enzymatic activity. For example, the reduction of a nitrophenyl substrate can lead to the formation of a colored or fluorescent product, enabling quantitative measurement of enzyme kinetics. While compounds like p-nitrophenyl phosphate (B84403) are commonly used for this purpose, there is no specific documentation of this compound being utilized as a substrate for enzymatic activity profiling.
The following is a hypothetical representation of data from an enzymatic assay using a nitrophenyl-containing substrate.
This table is for illustrative purposes only and is not based on experimental data for this compound.
Probes for Understanding Molecular Interactions in Biological Systems
The structural characteristics of this compound, featuring both electron-donating (amine) and electron-withdrawing (nitro) groups, suggest potential for its use as a molecular probe. Such molecules can exhibit changes in their photophysical properties (e.g., fluorescence) in response to their local environment, which can be used to study molecular interactions within biological systems. However, there are no specific studies available that have employed this compound for this purpose.
Conclusion and Future Research Directions
Synthesis of Key Academic Contributions
The study of 2-Nitrophenyl-(4-nitrophenyl)phenylamine (CAS 887407-14-9) is situated within the broader academic interest in triarylamine derivatives, particularly those with push-pull electronic characteristics. bldpharm.comresearchgate.netbldpharm.com Key contributions in this area have established that triarylamines functionalized with electron-withdrawing groups, such as nitro moieties, are of significant interest for their electronic and optical properties. researchgate.net Structurally analogous compounds, like bis(4-bromophenyl)-4-nitrophenylamine, have been synthesized and investigated as octupolar structures with potential applications in non-linear optics, including two-photon absorption. researchgate.net The core concept is the use of the triarylamine as an electron-donating core, while the appended nitro groups act as strong electron acceptors. This intramolecular charge-transfer characteristic is foundational to the unique properties of this class of materials. researchgate.netnih.gov
Research on related p-phenylenediamine (B122844) derivatives bearing electron-acceptor units has demonstrated that such molecules can exhibit small HOMO-LUMO gaps, a critical feature for developing advanced organic electronic materials. nih.gov The synthesis of these complex amines often involves methods like palladium-catalyzed amination to form the crucial C-N bonds. nih.gov While specific, detailed academic studies on this compound itself are not prevalent in peer-reviewed literature, the collective research on nitrated tri- and diarylamines provides a solid framework for understanding its potential significance as a material for optical and electronic applications.
Identification of Unexplored Research Avenues
Despite its availability in chemical catalogs and a defined chemical identity, there are significant gaps in the academic literature concerning this compound. bldpharm.combldpharm.comchemicalbook.com
Synthesis and Characterization: A primary unexplored avenue is the development and publication of a detailed, optimized synthetic protocol for the compound. While general methods for creating triarylamines exist, a specific, high-yield procedure for this particular unsymmetrically substituted molecule is not readily documented. Consequently, comprehensive characterization data, including single-crystal X-ray diffraction analysis, is absent. Such analysis would provide invaluable insight into its solid-state packing, planarity, and intermolecular interactions.
Physicochemical Properties: There is a notable lack of experimentally verified data on its fundamental physicochemical properties. Information on its melting point, boiling point, and solubility in various solvents is based on predictions rather than empirical measurement. chemicalbook.com Furthermore, its thermal stability, typically determined by thermogravimetric analysis (TGA), has not been reported, which is crucial for assessing its viability in electronic device fabrication that may involve thermal processing steps. researchgate.net
Spectroscopic and Electrochemical Profile: A complete spectroscopic profile (¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and fluorescence spectroscopy) has yet to be published. This data is essential for confirming its structure and understanding its electronic transitions. Crucially, its electrochemical behavior, including its oxidation and reduction potentials as determined by cyclic voltammetry, remains uninvestigated. This information is vital for evaluating its potential as a hole-transport material or for applications in electrochromic devices. nih.gov
Photophysical Properties: Detailed photophysical studies to quantify its performance metrics, such as fluorescence quantum yield, excited-state lifetime, and two-photon absorption cross-section, are needed to validate the theoretically predicted potential in non-linear optics and optoelectronics. researchgate.net
Prognostications for Novel Chemical Transformations and Materials Design
The unique structure of this compound offers fertile ground for future research in both synthetic chemistry and materials science.
Novel Chemical Transformations: The two nitro groups serve as versatile synthetic handles for further chemical modification. Future research could explore:
Selective Reduction: Methodologies for the selective reduction of one or both nitro groups to their corresponding amino functionalities could be developed. This would yield novel, multifunctionalized triarylamines with both electron-donating and electron-accepting substituents, creating complex donor-π-acceptor-π-donor (D-π-A-π-D) systems with interesting properties.
Polymerization: The resulting amino-functionalized derivatives could serve as monomers for the synthesis of novel polyamides, polyimides, or conjugated polymers, incorporating the stable, hole-transporting triarylamine core into a macromolecular structure.
Advanced Materials Design: Based on the established properties of analogous push-pull triarylamines, this compound is a promising candidate for several advanced applications:
Non-linear Optical (NLO) Materials: The inherent donor-acceptor structure makes it a prime candidate for NLO applications, particularly those leveraging two-photon absorption for 3D data storage, bio-imaging, and photodynamic therapy. researchgate.net
Organic Electronics: The triarylamine core is a well-known hole-transporting moiety. Therefore, the compound could be designed as a component in organic light-emitting diodes (OLEDs), perovskite solar cells, or dye-sensitized solar cells (DSSCs). researchgate.net
Electrochromic Systems: Many triarylamines exhibit stable radical cations upon oxidation, leading to changes in their optical absorption spectra. This compound could be explored for use in electrochromic devices ("smart glass") where a voltage is used to induce a color change.
Chemical Sensors: The electron-rich core combined with electron-deficient nitro-phenyl rings could make the molecule's photophysical or electrochemical properties sensitive to the presence of specific analytes, forming the basis for new chemosensors.
Q & A
Q. What are the standard synthetic routes for 2-Nitrophenyl-(4-nitrophenyl)phenylamine, and what challenges arise during purification?
The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling, leveraging nitro-substituted phenylamines and halogenated nitrobenzene derivatives. A key challenge is isolating the product from byproducts like unreacted nitroaromatics. Column chromatography with silica gel (using a gradient of ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) is recommended . Purity validation requires HPLC (C18 column, methanol/water mobile phase) and melting point analysis .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR : H and C NMR should resolve distinct aromatic proton environments (e.g., meta/para nitro groups) and amine proton shifts (~6–8 ppm).
- IR : Peaks at ~1520 cm (asymmetric NO stretch) and ~1340 cm (symmetric NO stretch) confirm nitro groups.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion (CHNO, [M+H] = 381.23) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store at 2–8°C in amber glass to prevent photodegradation. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Density Functional Theory (DFT) predicts reaction pathways and intermediates, while molecular dynamics simulations assess solvent effects (e.g., DMF vs. toluene). Tools like Gaussian or ORCA can model transition states to identify energy barriers. ICReDD’s workflow integrates quantum calculations with experimental feedback loops to refine catalysts (e.g., CuI/Pd) and temperatures (80–120°C) .
Q. How should researchers resolve contradictions between experimental and computational data for this compound’s electronic properties?
Discrepancies in nitro group electron-withdrawing effects or charge distribution may arise. Cross-validate UV-Vis spectra (λ ~350 nm in DMSO) with TD-DFT calculations. Adjust solvent polarity parameters in simulations to match experimental dielectric constants. Use cyclic voltammetry to correlate HOMO-LUMO gaps with DFT-predicted values .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Employ a factorial design to test factors:
- pH : 2–12 (using HCl/NaOH buffers).
- Temperature : 25–80°C. Monitor degradation via HPLC every 24 hours. Kinetic modeling (Arrhenius equation) quantifies activation energy for decomposition. Nitro group reduction to amines or hydrolysis to phenolic derivatives are common degradation pathways .
Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of this compound?
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to reduce π-π stacking.
- Concentration optimization : Dilute samples (<10 M) to minimize self-assembly.
- Additives : Introduce surfactants (e.g., CTAB) to disrupt aggregates. Confirm via dynamic light scattering (DLS) .
Methodological Challenges
Q. How can researchers characterize the compound’s catalytic or photophysical applications systematically?
- Photocatalysis : Test under UV irradiation (365 nm) with a model reaction (e.g., methylene blue degradation). Use EPR to detect radical intermediates.
- Electron Transport : Fabricate thin films via spin-coating; measure conductivity with a four-point probe. Compare with DFT-predicted band structures .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Membrane filtration : Nanofiltration membranes (MWCO ~500 Da) separate unreacted monomers.
- Countercurrent chromatography : Optimize two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
